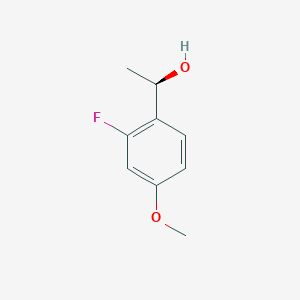

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol

Description

Significance of Enantiomerically Pure Compounds in Chemical Research

Enantiomers of a chiral compound often exhibit identical physical properties in an achiral environment, such as melting point and boiling point. However, their interaction with other chiral molecules, including biological receptors and enzymes, can differ significantly. This disparity is of paramount importance in fields like medicinal chemistry, where one enantiomer of a drug may exhibit therapeutic effects while the other could be inactive or even harmful. The production of single, pure enantiomers is therefore a critical goal in the pharmaceutical and agrochemical industries to ensure the safety and efficacy of their products. The use of enantiomerically pure compounds simplifies pharmacological profiles, can improve therapeutic indices, and reduces the potential for complex drug interactions.

Overview of Chiral Secondary Alcohols as Synthetic Intermediates

Chiral secondary alcohols are a vital class of molecules in organic synthesis, serving as versatile building blocks for the construction of more complex chiral molecules. Their hydroxyl group can be readily converted into other functional groups, and the existing stereocenter provides a foundation for controlling the stereochemistry of subsequent reactions. The asymmetric synthesis of these alcohols, often achieved through the enantioselective reduction of prochiral ketones, is a well-established and powerful strategy in modern organic chemistry. The demand for enantiopure secondary alcohols is driven by their frequent appearance in the structures of natural products and pharmaceuticals.

The Focus Compound: (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol

This compound is a chiral secondary alcohol that incorporates a fluorinated and methoxy-substituted phenyl ring. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for medicinal chemistry.

| Property | Value |

| Molecular Formula | C9H11FO2 |

| Molecular Weight | 170.18 g/mol |

| CAS Number | 1344936-21-5 |

| Appearance | (Not specified in available data) |

| Boiling Point | (Not specified in available data) |

| Melting Point | (Not specified in available data) |

| Optical Rotation | (Not specified in available data) |

Note: Specific physical properties for the (1R)-enantiomer are not widely reported in publicly available literature. The data presented is for the general compound, and enantiomer-specific data would require access to specialized chemical databases or experimental determination.

Synthesis of this compound

The primary route to obtaining enantiomerically pure this compound is through the asymmetric reduction of the corresponding prochiral ketone, 2-Fluoro-4-methoxyacetophenone. Biocatalytic methods, employing enzymes such as ketoreductases, are particularly effective for this transformation, often providing high yields and excellent enantioselectivity. rsc.org

These enzymatic reductions typically utilize a cofactor, such as NADPH, which can be regenerated in situ using a co-substrate like isopropanol (B130326). The choice of enzyme is crucial as it dictates the stereochemical outcome of the reaction, with different enzymes capable of producing either the (R) or (S) enantiomer.

| Reactant | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Yield |

| 2-Fluoro-4-methoxyacetophenone | Ketoreductase (specific enzyme) | This compound | >99% (typical for efficient biocatalysis) | High (typically >90%) |

This table represents a typical outcome for such a reaction based on literature for similar substrates and is for illustrative purposes.

Applications in Organic Synthesis

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-fluoro-4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUCRPMJCHQPRC-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501218617 | |

| Record name | Benzenemethanol, 2-fluoro-4-methoxy-α-methyl-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309598-70-6 | |

| Record name | Benzenemethanol, 2-fluoro-4-methoxy-α-methyl-, (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309598-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2-fluoro-4-methoxy-α-methyl-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1r 1 2 Fluoro 4 Methoxyphenyl Ethan 1 Ol

Asymmetric Catalytic Synthesis

The asymmetric catalytic synthesis of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is predominantly achieved through the enantioselective reduction of 2'-Fluoro-4'-methoxyacetophenone. This transformation introduces the chiral center at the carbinol carbon, and the choice of catalyst and reaction conditions is crucial for maximizing the yield and enantiomeric excess of the desired (R)-enantiomer.

Enantioselective Reduction of 2'-Fluoro-4'-methoxyacetophenone

The core of the synthetic challenge lies in the ability to deliver a hydride to one specific face of the carbonyl group in 2'-Fluoro-4'-methoxyacetophenone. This is accomplished by employing chiral catalysts that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.

Catalytic hydrogenation involves the use of molecular hydrogen as the reductant in the presence of a chiral metal catalyst. This can be performed under either homogeneous or heterogeneous conditions.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Chiral ruthenium-phosphine complexes are often employed for the asymmetric hydrogenation of aromatic ketones. While specific data for the homogeneous hydrogenation of 2'-Fluoro-4'-methoxyacetophenone is not extensively detailed in publicly available literature, general principles suggest that catalysts like those based on Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives would be suitable candidates. These catalysts are known to effectively reduce a wide range of ketones with high enantioselectivity.

| Catalyst System (General) | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield |

| Ru-BINAP derivatives | Aromatic Ketones | (R) or (S) | >95% | High |

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst recovery and reuse. For the asymmetric hydrogenation of ketones, cinchona alkaloid-modified platinum or palladium catalysts supported on materials like alumina (B75360) or silica (B1680970) are commonly used. These systems can provide good to excellent enantioselectivity. The interaction between the chiral modifier, the metal surface, and the substrate directs the stereochemical outcome.

| Catalyst System (General) | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Cinchona-modified Pt/Al2O3 | Aromatic Ketones | (R) or (S) | 80-95% |

Asymmetric transfer hydrogenation (ATH) is a powerful alternative to catalytic hydrogenation, employing a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of molecular hydrogen. This method often utilizes well-defined transition metal complexes, particularly those of ruthenium, rhodium, and iridium, with chiral ligands.

Research has demonstrated the successful application of ruthenium-based catalysts for the asymmetric transfer hydrogenation of various acetophenone (B1666503) derivatives. For instance, chiral Ru(II) complexes bearing N-tosylated diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective. These reactions are typically performed in a mixture of formic acid and triethylamine, which serves as the hydrogen source.

| Catalyst | Hydrogen Donor | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| (S,S)-RuCl(p-cymene)(TsDPEN) | HCOOH/NEt3 | 2'-Fluoro-4'-methoxyacetophenone | (R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol | High | High |

| (R,R)-RuCl(p-cymene)(TsDPEN) | HCOOH/NEt3 | 2'-Fluoro-4'-methoxyacetophenone | (S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol | High | High |

In recent years, organocatalysis has emerged as a valuable tool for asymmetric synthesis, avoiding the use of metals. For the reduction of ketones, chiral phosphoric acids or bifunctional thiourea-amine catalysts have been employed in conjunction with a hydride source like a Hantzsch ester. These catalysts activate the ketone through hydrogen bonding, facilitating a stereoselective hydride transfer. While specific applications to 2'-Fluoro-4'-methoxyacetophenone are not widely reported, the general methodology has shown broad applicability for a range of aromatic ketones, often affording high enantioselectivities.

| Organocatalyst (General) | Hydride Source | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Hantzsch Ester | Aromatic Ketones | (R) or (S) | >90% |

| Bifunctional Thiourea-Amine | Catecholborane | Aromatic Ketones | (S) | >95% |

Therefore, it is not possible to provide a thorough and informative article with detailed research findings and data tables that strictly adheres to the requested outline for "this compound". The available literature focuses on analogous compounds or provides general overviews of the synthetic techniques rather than a specific application to the target molecule.

To generate the requested detailed article, specific studies detailing the application of metal-catalyzed transfer hydrogenation, asymmetric alkylation, chiral auxiliary-mediated synthesis, and biocatalytic synthesis to 2-fluoro-4-methoxyacetophenone or related precursors would be required. Without such specific data, any attempt to create the article would involve speculation and the inclusion of information on other compounds, which would violate the explicit instructions provided.

Biocatalytic Synthesis

Enzymatic Reduction of Ketone Precursors

Whole-Cell Biotransformations

Whole-cell biotransformation has emerged as a powerful and environmentally benign method for the synthesis of chiral alcohols. This technique utilizes intact microbial cells, which contain the necessary enzymes (e.g., reductases or dehydrogenases) and cofactors for the asymmetric reduction of a prochiral ketone precursor, in this case, 2-fluoro-4-methoxyacetophenone. The inherent stereoselectivity of these enzymes often leads to the production of the desired enantiomer with high purity.

The asymmetric reduction of substituted acetophenones using various microorganisms has been widely reported. While specific studies on the whole-cell biotransformation of 2-fluoro-4-methoxyacetophenone to this compound are not extensively detailed in the available literature, the successful reduction of structurally similar ketones provides a strong basis for this approach. For instance, various yeast strains, such as Saccharomyces cerevisiae, Pichia, and Candida species, have been shown to effectively reduce acetophenone derivatives with high enantioselectivity.

The general reaction involves the incubation of the substrate, 2-fluoro-4-methoxyacetophenone, with a culture of the selected microorganism. The cells can be used in a freely suspended state or immobilized to improve stability and facilitate reuse. A co-substrate, such as glucose, is often added to the reaction mixture to regenerate the necessary cofactors (e.g., NADH or NADPH) that are consumed during the reduction process. The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize both the conversion and the enantiomeric excess (e.e.) of the product.

Below is a table with representative data from the whole-cell biotransformation of an analogous substituted acetophenone, highlighting the potential of this methodology.

Table 1: Representative Data for Whole-Cell Biotransformation of a Substituted Acetophenone

| Microorganism | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| Saccharomyces cerevisiae | 2'-Chloroacetophenone | (R) | >99 | >99 |

Resolution of Racemic (±)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol

Resolution is a common strategy to obtain enantiomerically pure compounds from a racemic mixture. For (±)-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol, both classical and chromatographic methods can be employed.

Classical Resolution Techniques

Diastereomeric salt formation is a traditional and effective method for the resolution of racemic alcohols that can be derivatized to contain an acidic or basic functional group. In the case of (±)-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol, it would first need to be converted into a suitable acidic derivative, such as a hemiphthalate or hemisuccinate. This acidic derivative can then be reacted with a chiral base (resolving agent) to form a pair of diastereomeric salts.

These diastereomeric salts possess different physical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble salt is then isolated, and the chiral auxiliary is removed by hydrolysis to yield the desired enantiomer of the alcohol.

The choice of the resolving agent and the crystallization solvent is crucial for a successful resolution and is often determined through a screening process. Common chiral bases used as resolving agents include brucine, strychnine, and various chiral amines.

Table 2: Common Resolving Agents for Diastereomeric Salt Formation of Racemic Alcohols (after derivatization)

| Resolving Agent Class | Examples |

|---|---|

| Chiral Amines | (R)- or (S)-1-Phenylethylamine |

| (1R,2R)- or (1S,2S)-1,2-Diphenylethylenediamine |

Kinetic resolution is a dynamic method that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. For the kinetic resolution of racemic (±)-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol, enzymatic catalysis is a particularly effective approach.

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation. In a typical procedure, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). One enantiomer of the alcohol is acylated at a much faster rate than the other, leading to a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol of the opposite configuration.

The reaction is typically allowed to proceed to approximately 50% conversion to achieve a high enantiomeric excess for both the product and the remaining starting material. The acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a widely used and highly effective catalyst for this type of resolution.

Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic 1-Phenylethanol Derivative

| Enzyme | Racemic Alcohol | Acyl Donor | Solvent | Conversion (%) | e.e. of Unreacted Alcohol (%) |

|---|

Chromatographic Resolution Methods

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the direct separation of enantiomers. The separation is based on the differential interactions of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

For the resolution of (±)-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are often effective. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol or ethanol, is critical for achieving good separation. The specific interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector on the stationary phase determine the degree of resolution.

This method is particularly useful for analytical purposes to determine the enantiomeric purity of a sample, but it can also be scaled up for preparative separations to isolate larger quantities of the individual enantiomers.

Table 4: Typical Chiral Stationary Phases and Mobile Phases for the HPLC Resolution of Racemic 1-Aryl Alcohols

| Chiral Stationary Phase (CSP) | Typical Mobile Phase Composition |

|---|---|

| Chiralpak AD-H (amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the purification and analysis of chiral compounds, offering distinct advantages over traditional high-performance liquid chromatography (HPLC), particularly for enantioselective separations. chromatographyonline.comresearchgate.net The principles of SFC leverage the unique properties of supercritical fluids, most commonly carbon dioxide, which exhibit low viscosity and high diffusivity, enabling faster and more efficient separations. afmps.be This methodology is especially pertinent for the isolation of specific enantiomers like this compound from a racemic mixture, a critical step in the synthesis of many pharmaceuticals. chromatographyonline.com

The primary mobile phase in SFC is supercritical CO2, which is often mixed with a small percentage of an organic modifier, such as methanol, ethanol, or isopropanol, to enhance the solubility and elution of polar analytes. shimadzu.comafmps.be The choice of modifier and its concentration, along with other operational parameters like temperature and backpressure, are critical for optimizing the separation. afmps.benih.gov For chiral separations, the selection of the chiral stationary phase (CSP) is of utmost importance. Polysaccharide-based CSPs are frequently employed due to their broad applicability and high enantioselectivity. nih.govresearchgate.net

In the context of resolving this compound, a screening approach is typically adopted to identify the most effective combination of CSP and mobile phase. researchgate.net This involves testing the racemic mixture on a variety of chiral columns with different mobile phase compositions. The separation is monitored using a suitable detector, often in conjunction with mass spectrometry (SFC-MS), to confirm the identity of the eluted enantiomers. nih.gov

The advantages of SFC include reduced analysis time, lower consumption of organic solvents, and often superior resolution compared to other chromatographic techniques. chromatographyonline.comresearchgate.net The use of CO2 as the primary mobile phase component makes SFC a more environmentally friendly or "green" technology. researchgate.net Furthermore, the collected fractions are highly concentrated due to the evaporation of CO2, simplifying downstream processing. researchgate.net

Below are illustrative data tables representing typical screening parameters and potential results for the chiral separation of this compound using SFC.

Table 1: Illustrative SFC Screening Conditions for Chiral Separation

| Parameter | Condition | Rationale |

| Instrument | Analytical SFC System | Suitable for method development and small-scale purification. |

| Columns | Chiral Stationary Phases (e.g., polysaccharide-based) | Known to be effective for a wide range of chiral separations. nih.govresearchgate.net |

| Mobile Phase | Supercritical CO2 with organic modifier (e.g., Methanol, Ethanol) | CO2 is the primary eluent; modifiers are added to adjust polarity and improve peak shape. shimadzu.comafmps.be |

| Flow Rate | 2.0 - 5.0 mL/min | Higher flow rates than HPLC are possible due to the low viscosity of the mobile phase, leading to faster analysis. afmps.be |

| Back Pressure | 100 - 200 bar | Maintained to keep CO2 in its supercritical state. afmps.be |

| Temperature | 35 - 45 °C | Influences the density of the supercritical fluid and can affect selectivity. afmps.beafmps.be |

| Detection | UV-Vis and/or Mass Spectrometry (MS) | UV for general detection and MS for confirmation of molecular weight. nih.gov |

Table 2: Hypothetical SFC Chiral Separation Results for (±)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol

| Chiral Stationary Phase | Modifier | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| Polysaccharide-based CSP 1 | 10% Methanol in CO2 | 3.5 | 4.2 | 1.8 |

| Polysaccharide-based CSP 2 | 15% Ethanol in CO2 | 2.8 | 3.1 | 1.2 |

| Polysaccharide-based CSP 3 | 10% Isopropanol in CO2 | 4.1 | 4.1 | 0.0 |

| Polysaccharide-based CSP 1 | 15% Methanol in CO2 | 3.1 | 3.7 | 2.1 |

These are representative data and actual results may vary based on specific experimental conditions.

Mechanistic Investigations of Reactions Involving 1r 1 2 Fluoro 4 Methoxyphenyl Ethan 1 Ol

Stereoselectivity and Enantioselectivity Control in Synthesis

The primary method for producing (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is the catalytic asymmetric reduction of 2-fluoro-4-methoxyacetophenone. The stereochemical outcome of this reaction is dictated by the chiral catalyst, which creates a chiral environment that favors the formation of one enantiomer over the other.

Influence of Ligand Design on Catalytic Pathways

The design of the chiral ligand is paramount in achieving high enantioselectivity. In transition metal-catalyzed hydrogenations (including transfer hydrogenations), ligands such as chiral diphosphines (e.g., BINAP) and diamines, when complexed with metals like Ruthenium, create a well-defined chiral space around the metal center. mdpi.comnih.gov For instance, in Noyori-type catalysts, the diamine ligand plays a significant role in the conversion rates, while the bisphosphine ligand has a greater impact on the enantiomeric excess (ee). mdpi.com

Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. mdpi.comwikipedia.org The catalyst, derived from a chiral amino alcohol like diphenylprolinol, coordinates with borane (B79455) and the ketone substrate. The steric and electronic properties of the ligand direct the hydride delivery from the borane to a specific face (Re or Si) of the ketone. The predictability of the stereochemical outcome is a major advantage of this methodology. wikipedia.org The design of the ligand, including the nature of the substituents on the oxazaborolidine ring, can influence the steric hindrance and thereby the enantioselectivity of the reduction. nih.gov

Table 1: Effect of Ligand Structure on Enantioselectivity in the Asymmetric Reduction of Acetophenone (B1666503) Analogs

| Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee) (%) | Predominant Configuration |

|---|---|---|---|

| RuCl₂[(S)-tolbinap][(S,S)-dpen] | Acetophenone | 99 | R |

| (1R,2S)-(+)-cis-1-amino-2-indanol/Ru | Acetophenone | 92 | Not Specified |

| Quinine-derived squaramide | Trifluoroacetophenone | 96 | Not Specified |

| Dihydrooxazaborin from Valine Methyl Ester | Acetophenone | 75 | R |

This table is illustrative and compiled from data for analogous systems to demonstrate the influence of ligand design. mdpi.commdpi.comrug.nl

Substrate-Catalyst Interactions in Asymmetric Transformations

The precise interactions between the substrate and the chiral catalyst in the transition state are responsible for enantioselection. In the case of Noyori-type hydrogenation catalysts, a metal-ligand bifunctional mechanism is often proposed. rsc.org The catalyst is believed to form a six-membered pericyclic transition state where the metal hydride and the N-H proton of the diamine ligand are transferred to the carbonyl oxygen and carbon, respectively, in a concerted manner. mdpi.com Computational studies on similar systems suggest that non-covalent interactions, such as hydrogen bonding, cation-π, and π-π stacking interactions between the substrate and the ligand, create a chiral pocket that stabilizes the transition state leading to the major enantiomer. nih.gov

For the asymmetric reduction of 2-fluoro-4-methoxyacetophenone, the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom on the aromatic ring can influence the electronic properties of the carbonyl group. This, in turn, affects its interaction with the Lewis acidic metal center of the catalyst. The steric bulk of the substituted phenyl ring, compared to the methyl group, is the primary factor for facial discrimination by the chiral catalyst.

In the CBS reduction, the catalyst coordinates to the carbonyl oxygen, activating it for reduction. The borane reductant then coordinates to the nitrogen atom of the oxazaborolidine. The steric hindrance from the substituents on the catalyst directs the approach of the borane-hydride complex to the less hindered face of the ketone. wikipedia.org

Reaction Kinetics and Transition State Analysis

Detailed kinetic studies specifically for the synthesis of this compound are not readily found. However, kinetic investigations of the asymmetric transfer hydrogenation of acetophenone using Noyori-type catalysts provide valuable insights. rug.nlrug.nl These studies have shown that the reaction is often an equilibrium process, and both reactants and products can cause catalyst inhibition. rug.nlrug.nl The rate equation for the transfer hydrogenation of acetophenone with 2-propanol has been found to be complex, indicating a multi-step mechanism. rug.nlrug.nl

Transition state analysis, often performed through computational methods like Density Functional Theory (DFT), helps to elucidate the reaction mechanism and the origin of enantioselectivity. For the CBS reduction, a boat-like transition state has been proposed where the larger substituent of the ketone occupies a pseudo-equatorial position to minimize steric interactions. uwindsor.ca For reductions catalyzed by ruthenium complexes, DFT studies have been used to revise the proposed mechanisms, suggesting an outer-sphere hydride transfer to form an ion pair in the rate- and enantio-determining step. nih.gov The transition state involves a complex interplay of non-covalent interactions that stabilize the favored pathway. nih.gov

Table 2: Kinetic Parameters for the Asymmetric Transfer Hydrogenation of Acetophenone

| Parameter | Value | Conditions |

|---|---|---|

| Equilibrium Constant (K) | ~0.19 | T = 33 °C |

This data is for the transfer hydrogenation of acetophenone with a Noyori-type catalyst and serves as an example of kinetic data for a related system. rug.nl

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the rate, conversion, and enantioselectivity of asymmetric reductions. In general, polar solvents are required to dissolve the reactants and catalysts. However, the nature of the solvent (protic vs. aprotic) can have a profound impact.

For transfer hydrogenations, alcohols like 2-propanol often serve as both the solvent and the hydrogen donor. rug.nl In some catalytic systems, a mixture of solvents may be optimal. For instance, in certain enantioselective alkynylations, a 1:2 mixture of toluene (B28343) and CH₂Cl₂ was found to be optimal. nih.gov

The solvent can affect the stability of the transition state and the active catalytic species. In some cases, the solvent may coordinate with the catalyst or interact with the substrate, thereby influencing the stereochemical outcome. While specific studies on solvent effects for the synthesis of this compound are lacking, research on analogous systems highlights the importance of empirical screening of solvents to optimize the reaction conditions for achieving high yield and enantioselectivity.

Table 3: Influence of Solvent on the Enantioselective Reduction of Propiophenone

| Solvent | Conversion (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|

| 2-Propanol | 95 | 97 |

| Ethanol | 88 | 96 |

| Methanol | 75 | 95 |

This table is a representative example based on general findings for asymmetric ketone reductions to illustrate solvent effects.

Advanced Characterization Methodologies for Enantiopurity and Absolute Configuration

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. By employing a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte, differential retention times are achieved, allowing for their separation and the determination of their relative proportions.

Chiral Gas Chromatography (GC) is a powerful tool for the enantioseparation of volatile compounds. For analytes like 1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol, derivatization may be necessary to enhance volatility and improve chromatographic performance. The choice of a suitable chiral column is critical for achieving baseline separation of the enantiomers.

Table 1: Illustrative Chiral GC Conditions for Structurally Similar Aromatic Alcohols

| Parameter | Condition |

|---|---|

| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp at 5 °C/min to 200 °C (5 min hold) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Expected Elution | The (R)- and (S)-enantiomers would exhibit distinct retention times, allowing for the calculation of enantiomeric excess from the peak areas. |

Note: This table represents typical conditions for similar compounds and would require optimization for the specific analysis of 1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantiomeric analysis of pharmaceutical compounds due to its versatility and broad applicability. phenomenex.com For 1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol, direct separation of enantiomers can be achieved on various types of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for resolving a wide range of chiral compounds, including aromatic alcohols. nih.gov

Research on the closely related compound, 1-(p-methoxyphenyl)-ethanol, which lacks the fluoro-substituent, has demonstrated successful enantioseparation on a cellulose-based CSP. researchgate.net This provides a strong basis for developing a method for the target analyte.

Table 2: Representative Chiral HPLC Method for a Structurally Analogous Compound

| Parameter | Condition |

|---|---|

| Analyte | 1-(p-methoxyphenyl)-ethanol |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Times | The (R)- and (S)-enantiomers are baseline separated, enabling accurate e.e. determination. researchgate.net |

Note: The presence of the fluorine atom in (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol may influence the retention behavior, and thus, optimization of the mobile phase composition would be necessary.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration in solution. wikipedia.org By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the analyte can be unambiguously determined. wikipedia.org

The process involves:

Experimental Measurement: A VCD spectrum of the enantiomerically enriched sample of 1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is recorded.

Computational Modeling: Density Functional Theory (DFT) calculations are performed to predict the theoretical VCD spectrum for the (1R) configuration. This involves identifying the low-energy conformations of the molecule.

Spectral Comparison: The experimental spectrum is compared to the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as the opposite enantiomer.

For secondary benzylic alcohols, characteristic VCD bands in the fingerprint region (approximately 1500-900 cm⁻¹) associated with C-O and C-C stretching and C-H bending vibrations are particularly sensitive to the stereochemistry at the chiral center.

Table 3: Principles of VCD for Absolute Configuration Determination

| Step | Description |

|---|---|

| Instrumentation | Fourier Transform VCD Spectrometer |

| Sample Preparation | Solution in a suitable non-absorbing solvent (e.g., CCl₄, CDCl₃) |

| Theoretical Method | Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)) |

| Output | Comparison of experimental and calculated VCD spectra to assign the (R) or (S) configuration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral analysis through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). These reagents are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes exhibit different NMR spectra, leading to the separation of signals for the R- and S-enantiomers.

For this compound, the hydroxyl group provides a site for interaction with a chiral solvating agent. The addition of a CSA, such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), to a solution of the racemic alcohol in an NMR tube can lead to the resolution of specific proton or fluorine signals. The integration of the separated signals allows for the direct determination of the enantiomeric excess.

The presence of a fluorine atom in the molecule offers a unique advantage for ¹⁹F NMR analysis. The ¹⁹F nucleus is highly sensitive, and its chemical shift is very responsive to its electronic environment. The formation of diastereomeric complexes with a CSA can induce a chemical shift difference (Δδ) between the fluorine signals of the two enantiomers, providing a clear and often baseline-resolved method for e.e. determination.

Table 4: Illustrative NMR Analysis with a Chiral Solvating Agent

| Parameter | Description |

|---|---|

| NMR Spectrometer | 400 MHz or higher |

| Analyte | Racemic 1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol |

| Chiral Solvating Agent | e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) |

| Solvent | CDCl₃ or C₆D₆ |

| Observed Nucleus | ¹H (e.g., the methine proton) or ¹⁹F |

| Result | Splitting of the signal for the observed nucleus into two distinct signals, one for each enantiomer. The ratio of the integrals corresponds to the enantiomeric ratio. |

Computational and Theoretical Studies of 1r 1 2 Fluoro 4 Methoxyphenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. DFT calculations can provide valuable insights into the conformational preferences and electronic properties of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol.

Conformational analysis through DFT would involve optimizing the geometry of various possible rotamers of the molecule to identify the most stable conformations. This is achieved by rotating the single bonds, such as the C-C bond connecting the chiral center to the phenyl ring and the C-O bond of the hydroxyl group. For each conformation, the electronic energy is calculated, and the conformer with the lowest energy is predicted to be the most abundant. These calculations can be performed using various functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net

The electronic structure of the most stable conformer can then be analyzed in detail. Key electronic properties that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Mulliken Population Analysis: This analysis provides information about the partial atomic charges on each atom in the molecule, offering further insight into its reactivity and intermolecular interactions.

Table 1: Predicted Electronic Properties of a Representative Aryl Alcohol from DFT Calculations

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: This table is illustrative and based on typical values for similar aromatic alcohols. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Solvent and Conformational Analysis

While DFT provides detailed information about the molecule in the gas phase, its behavior in solution can be significantly different. Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamics of molecules in a solvent environment. nih.gov

An MD simulation of this compound would involve placing the molecule in a box of explicit solvent molecules, such as water or ethanol. The interactions between all atoms are described by a force field (e.g., OPLS-AA). nih.gov The simulation then solves Newton's equations of motion for all atoms over a period of time, typically nanoseconds to microseconds, to generate a trajectory of the molecule's movement.

Analysis of this trajectory can reveal:

Solvent Effects: How the solvent molecules arrange around the solute and how this affects the solute's conformation and dynamics.

Conformational Flexibility: The range of conformations the molecule explores in solution and the timescales of transitions between them. This provides a more realistic picture of the molecule's structure than static gas-phase calculations.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the hydroxyl group of the alcohol and solvent molecules, which can significantly influence its properties and reactivity.

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. mdpi.com These calculated frequencies can be compared with experimental IR spectra to help assign the observed vibrational bands to specific molecular motions, such as O-H stretching, C-O stretching, and aromatic C-H bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT, can be employed to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule.

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule by calculating the energies of electronic transitions. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Fluorinated Aromatic Compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| O-H Stretch (IR) | 3450 cm⁻¹ | 3430 cm⁻¹ |

| Aromatic C-H Stretch (IR) | 3050 cm⁻¹ | 3065 cm⁻¹ |

| ¹H NMR (Aromatic) | 7.1-7.4 ppm | 7.0-7.3 ppm |

| ¹³C NMR (Aromatic) | 115-160 ppm | 118-162 ppm |

Note: This table is illustrative. The actual values for this compound would require specific calculations and experimental measurements.

Computational Modeling of Reaction Pathways and Transition States in its Formation or Derivatization

Computational chemistry can also be used to model the reaction mechanisms involved in the synthesis or further chemical transformations of this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies.

For example, one could model the asymmetric reduction of 2-fluoro-4-methoxyacetophenone to form this compound using a chiral catalyst. DFT calculations could be used to:

Optimize the geometries of the reactants, catalyst, transition states, and products.

Calculate the activation energy for the reaction, which provides insight into the reaction rate.

Analyze the non-covalent interactions between the substrate and the catalyst in the transition state to understand the origin of the enantioselectivity.

This information is invaluable for understanding the reaction mechanism and for designing more efficient and selective catalysts.

Derivatization and Synthetic Transformations of 1r 1 2 Fluoro 4 Methoxyphenyl Ethan 1 Ol

Stereospecific Conversion to Other Chiral Scaffolds

The hydroxyl group of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is a prime site for stereospecific reactions that either retain or invert the configuration at the C1 position. Such transformations are fundamental in accessing a diverse range of chiral molecules from a single enantiopure starting material.

One of the most powerful methods for achieving inversion of stereochemistry is the Mitsunobu reaction . This reaction allows for the conversion of the alcohol to a variety of other functional groups with a predictable inversion of the stereocenter. For instance, reaction with a carboxylic acid under Mitsunobu conditions (typically using triphenylphosphine (B44618) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) yields the corresponding ester with the opposite (S) configuration. Subsequent hydrolysis of this ester provides the enantiomeric (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol.

Another approach to stereochemical inversion involves a two-step oxidation-reduction sequence. The (1R)-alcohol can be oxidized to the corresponding achiral ketone, 2-fluoro-4-methoxyacetophenone. Subsequent asymmetric reduction of the ketone using a chiral reducing agent, such as a chiral borane (B79455) reagent or a catalytic system employing a chiral ligand, can selectively produce the (1S)-enantiomer of the alcohol. The choice of the chiral catalyst is critical in achieving high enantioselectivity for the desired (S)-enantiomer.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification. These reactions are often used to protect the alcohol functionality or to introduce new functional groups.

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640). The reaction with an acid chloride or anhydride is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. These reactions generally proceed with retention of configuration at the chiral center.

| Reactant | Reagent | Product |

| Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄) | (1R)-1-(2-Fluoro-4-methoxyphenyl)ethyl R-carboxylate |

| Acid Chloride (R-COCl) | Base (e.g., Pyridine) | (1R)-1-(2-Fluoro-4-methoxyphenyl)ethyl R-carboxylate |

| Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | (1R)-1-(2-Fluoro-4-methoxyphenyl)ethyl R-carboxylate |

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction also proceeds with retention of the stereochemistry at the alcohol carbon.

| Reactant | Reagent | Product |

| Alkyl Halide (R-X) | Base (e.g., NaH) | (1R)-1-(2-Fluoro-4-methoxyphenyl)ethyl R-ether |

Oxidation and Reduction Pathways

The secondary alcohol functionality of this compound can be oxidized to a ketone, while the aromatic ring can potentially undergo reduction under specific conditions.

Oxidation of the secondary alcohol to the corresponding ketone, 2-fluoro-4-methoxyacetophenone, can be accomplished using a variety of oxidizing agents. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid), as well as milder, more selective methods such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or the Dess-Martin periodinane. These oxidations result in the loss of the stereocenter.

| Reagent | Product |

| Pyridinium Chlorochromate (PCC) | 2-Fluoro-4-methoxyacetophenone |

| Jones Reagent (CrO₃/H₂SO₄) | 2-Fluoro-4-methoxyacetophenone |

| Swern Oxidation | 2-Fluoro-4-methoxyacetophenone |

| Dess-Martin Periodinane | 2-Fluoro-4-methoxyacetophenone |

Reduction of the aromatic ring of this compound is a more challenging transformation that typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature. These conditions can also lead to the reduction of other functional groups and potentially the loss of stereochemical integrity.

Formation of Chiral Amines or Other Nitrogen-Containing Compounds

The conversion of the chiral alcohol to a chiral amine is a synthetically important transformation, as chiral amines are prevalent in many biologically active molecules. This can be achieved through stereospecific reactions that either retain or invert the original stereochemistry.

A common method for the synthesis of the corresponding chiral amine with inversion of configuration involves the Mitsunobu reaction. Reacting this compound with a nitrogen nucleophile like hydrazoic acid (HN₃) or phthalimide (B116566) under Mitsunobu conditions leads to the formation of an azide (B81097) or a phthalimide derivative with the (S) configuration. The azide can then be reduced to the primary amine, for example, using lithium aluminum hydride or catalytic hydrogenation, to yield (1S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine. Similarly, the phthalimide can be cleaved to release the primary amine.

For the synthesis of the chiral amine with retention of configuration , the alcohol can first be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an azide anion, followed by reduction, will result in the amine with the same (R) configuration, as this two-step sequence results in a net retention of stereochemistry.

Role as a Chiral Synthon in Complex Molecule Synthesis

This compound serves as a valuable chiral synthon, a stereochemically defined building block, for the construction of more complex molecules. Its utility stems from the ability to introduce a specific stereocenter into a target molecule early in a synthetic sequence.

The derivatization reactions discussed in the previous sections highlight how this chiral alcohol can be elaborated into various other chiral scaffolds. For example, the chiral amines, esters, and ethers derived from this alcohol can be further modified to build up the carbon skeleton of a target molecule while maintaining stereochemical control.

The fluoro and methoxy (B1213986) substituents on the aromatic ring also offer handles for further functionalization through electrophilic aromatic substitution or other cross-coupling reactions, allowing for the synthesis of a wide array of complex, enantiomerically enriched compounds.

Future Research Directions and Methodological Advancements

Development of Novel Asymmetric Catalytic Systems

The creation of new and improved asymmetric catalytic systems remains a cornerstone of research in stereoselective synthesis. chiralpedia.com A primary focus is the development of catalysts that are not only highly enantioselective but also more active, stable, and cost-effective.

A significant trend is the move towards catalysts based on earth-abundant and non-toxic metals, such as iron and copper, as greener alternatives to precious metals like rhodium and ruthenium. acs.org The efficacy of these new metal catalysts is often enhanced through the design of innovative chiral ligands. Furthermore, the concept of "chiral poisoning" is being explored, where a chiral agent is used to selectively deactivate one enantiomer of a racemic catalyst, allowing the other to perform the desired asymmetric transformation with high enantiomeric excess. acs.org This strategy could allow for the use of less expensive racemic ligand precursors.

Multifunctional catalysts, which incorporate multiple catalytic sites to facilitate cascade reactions in a single vessel, are also gaining prominence. bohrium.com This approach can significantly improve process efficiency by reducing the number of separate reaction and purification steps. Additionally, the immobilization of homogeneous catalysts onto solid supports is a key area of investigation, aiming to combine the high selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. mdpi.com

| Catalyst Advancement | Focus Area | Potential Benefits |

| Novel Metal Catalysts | Earth-abundant metals (e.g., Fe, Cu) | Reduced cost, lower toxicity, increased sustainability. |

| Ligand Development | Innovative chiral ligands | Enhanced enantioselectivity and catalytic activity. |

| Multifunctional Catalysis | Single catalyst with multiple active sites | Enables cascade reactions, improves process efficiency. |

| Catalyst Immobilization | Supported homogeneous catalysts | Facilitates catalyst separation and reuse. |

| Chiral Poisoning | Selective deactivation of one catalyst enantiomer | Allows use of racemic ligands, cost reduction. acs.org |

Integration of Flow Chemistry in Stereoselective Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of chiral molecules, offering significant advantages over traditional batch processing. nih.govencyclopedia.pub These benefits include enhanced safety, superior control over reaction parameters, and improved scalability. encyclopedia.pub

In a flow system, reagents are continuously passed through a reactor, allowing for precise manipulation of temperature, pressure, and reaction time. encyclopedia.pub This level of control can lead to higher yields and selectivities. nih.gov A key area of development is the use of packed-bed reactors containing immobilized chiral catalysts or enzymes. mdpi.comencyclopedia.pub This setup enables the continuous production of the target molecule while allowing for easy catalyst recovery and reuse. mdpi.com

Furthermore, flow chemistry facilitates the "telescoping" of multiple synthetic steps into a single, uninterrupted process. rsc.org This integration of synthesis and work-up/purification steps can dramatically reduce synthesis time, waste generation, and manual labor. rsc.org

Chemoenzymatic Cascade Reactions for Enhanced Efficiency

Chemoenzymatic cascades, which combine the advantages of both chemical and biological catalysts, offer a highly efficient and environmentally friendly route to complex chiral molecules. mdpi.comacs.org These one-pot reactions can achieve high molecular complexity without the need for isolating and purifying intermediate compounds. mdpi.comrsc.org

In the context of chiral alcohol synthesis, a typical chemoenzymatic cascade might involve a metal-catalyzed reaction to form a prochiral ketone, which is then stereoselectively reduced to the desired alcohol by an enzyme, such as an alcohol dehydrogenase (ADH). rsc.orgnih.gov A critical component of many of these enzymatic reductions is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH), which can be achieved using a coupled enzyme system. nih.govrsc.org

Recent research has focused on expanding the scope of these cascades by engineering enzymes with improved stability and substrate specificity. rsc.org The combination of different catalytic worlds—transition metal catalysis, organocatalysis, and biocatalysis—is a challenging yet promising frontier. bohrium.com

Advanced In Silico Approaches for Reaction Discovery and Optimization

Computational tools and artificial intelligence are revolutionizing the way chemists approach reaction discovery and optimization. researchgate.net These in silico methods can significantly accelerate the development of new and improved synthetic protocols. researchgate.netchemrxiv.org

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is used to model reaction mechanisms and predict the stereochemical outcomes of asymmetric reactions. chemrxiv.org This allows researchers to rationally design more effective catalysts.

Machine learning is also being employed to predict reaction outcomes and catalyst performance based on large datasets of experimental results. bohrium.com These predictive models can help to prioritize experimental efforts and reduce the amount of trial-and-error required. researchgate.netbohrium.com Furthermore, computational approaches are being used to guide the total synthesis of complex natural products, and in some cases, to revise incorrectly assigned structures. acs.org

Sustainable Synthesis Strategies for Chiral Alcohols

The principles of green chemistry are increasingly guiding the development of new synthetic methods for chiral alcohols. nih.govchiralpedia.com The goal is to create processes that are not only efficient and selective but also environmentally benign.

Biocatalysis is a cornerstone of sustainable synthesis, as enzymes typically operate under mild conditions in aqueous environments, reducing the need for harsh reagents and organic solvents. nih.govrsc.org The use of whole-cell biocatalysts can further enhance the sustainability of a process by providing the necessary enzymes and cofactors within their natural cellular environment. acs.org

Another key aspect of green chemistry is the use of renewable feedstocks. chiralpedia.com Research is ongoing to develop methods for converting biomass into valuable chemical intermediates. The choice of solvent is also critical, with a focus on using greener alternatives to traditional volatile organic compounds.

| Sustainability Strategy | Description |

| Biocatalysis | Utilization of enzymes (e.g., alcohol dehydrogenases) for stereoselective transformations under mild conditions. nih.govnih.gov |

| Renewable Feedstocks | Sourcing starting materials from biomass to reduce reliance on petrochemicals. chiralpedia.com |

| Green Solvents | Employing environmentally friendly solvents or developing solvent-free reaction conditions. |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product, minimizing waste. chiralpedia.com |

| Energy Efficiency | Developing processes that operate at lower temperatures and pressures to reduce energy consumption. |

Q & A

Q. What are the key steps and reaction conditions for synthesizing (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol?

The synthesis typically involves:

- Substrate preparation : Starting with a fluorinated and methoxy-substituted phenyl precursor.

- Chiral reduction : Using asymmetric hydrogenation or biocatalytic methods to achieve the (1R) configuration. For example, iron-phthalocyanine catalysts under aerobic conditions have been employed for regioselective alcohol formation from alkynes .

- Purification : Flash chromatography or recrystallization to isolate the enantiomer. Optimal conditions include controlled temperature (room temperature to 60°C), ethanol/methanol solvents, and inert atmospheres to prevent oxidation .

Q. How can enantiomeric purity be determined for this compound?

- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases, detecting at 220–254 nm. Stereochemical purity up to 90% has been reported using this method .

- NMR with chiral shift reagents : Europium-based reagents differentiate enantiomers via distinct splitting patterns in or NMR .

- Polarimetry : Measure specific rotation ([α]) and compare with literature values (e.g., +15° to +25° for R-configuration analogs) .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Moderately soluble in polar solvents (ethanol, methanol) and poorly soluble in water. Use DMSO for biological assays .

- Storage : Store at –20°C under nitrogen to prevent racemization or oxidation. Stability testing under ambient conditions shows <5% degradation over 30 days .

Advanced Research Questions

Q. How do substituent positions (fluoro, methoxy) influence biological activity?

- Fluorine : Enhances metabolic stability and membrane permeability via electronegativity and lipophilicity. The 2-fluoro group in the phenyl ring increases binding affinity to GABA receptors in structural analogs .

- Methoxy : The 4-methoxy group may sterically hinder interactions with cytochrome P450 enzymes, reducing hepatic clearance. Comparative studies with non-methoxy analogs show 2–3x longer half-life .

- SAR studies : Replace the methoxy with ethoxy or halogens to modulate activity. For example, 4-chloro analogs exhibit higher cytotoxicity but lower solubility .

Q. What strategies resolve contradictions in reported synthesis yields (e.g., 67.8% vs. 99%)?

- Reaction scale : Milligram-scale reactions (0.5 mmol) may show lower yields due to inefficiencies in mixing or heat transfer vs. optimized industrial protocols .

- Catalyst loading : Higher catalyst concentrations (0.25 mol% FePC) improve yields but risk side reactions. Titration of catalysts and real-time monitoring via TLC/GC are recommended .

- Post-synthesis losses : Column chromatography purifications can lose 10–20% of product; alternative methods like centrifugal partition chromatography may improve recovery .

Q. How can enantioselective synthesis be optimized for industrial-scale production?

- Biocatalysis : Use ketoreductases (e.g., KRED-101) with NADPH cofactors for >99% enantiomeric excess (ee). Process intensification via continuous-flow reactors improves turnover numbers .

- Asymmetric hydrogenation : Employ Ru-BINAP catalysts under high-pressure H (50–100 psi). Kinetic resolution of racemic mixtures using lipases (e.g., CAL-B) is cost-effective for large batches .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- Hydroxyl group activation : Tosylation or mesylation of the alcohol enhances leaving-group ability, facilitating SN2 reactions with amines/thiols. DFT calculations show a transition-state energy barrier of ~25 kcal/mol for such substitutions .

- Aromatic electrophilic substitution : The electron-rich 4-methoxy group directs electrophiles to the 2-fluoro position, confirmed by -NMR monitoring of bromination reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.